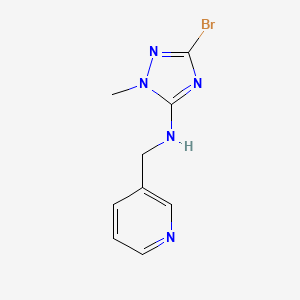
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a methyl group, and a pyridin-3-ylmethyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.
Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through nucleophilic substitution reactions using suitable pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
科学研究应用
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
作用机制
The mechanism of action of 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The presence of the bromine atom and the pyridin-3-ylmethyl group can influence its binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
3-bromo-1-methyl-1H-1,2,4-triazole: Lacks the pyridin-3-ylmethyl group, which may result in different biological activity and chemical reactivity.
1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine:
3-chloro-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
The uniqueness of 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine lies in its specific combination of functional groups, which can impart unique chemical reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution and coupling reactions, while the pyridin-3-ylmethyl group can influence its binding interactions with biological targets.
属性
IUPAC Name |
5-bromo-2-methyl-N-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-15-9(13-8(10)14-15)12-6-7-3-2-4-11-5-7/h2-5H,6H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINFEHDZHHSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)
![2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2417446.png)
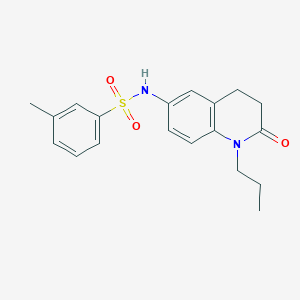
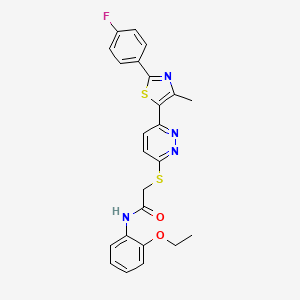
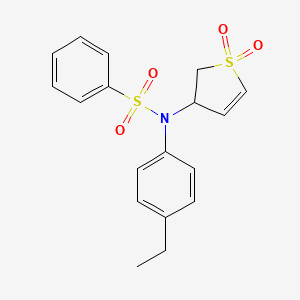
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417452.png)

![2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)
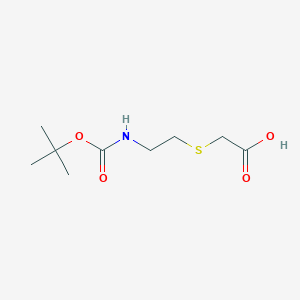
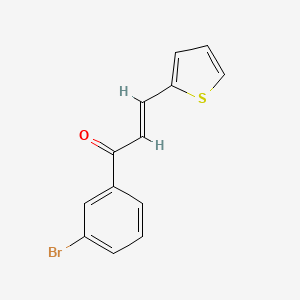
![N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide](/img/structure/B2417459.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)
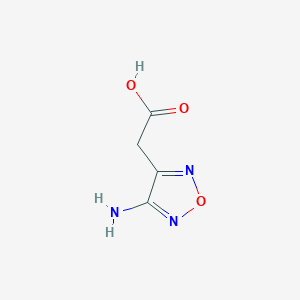
![tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate](/img/structure/B2417468.png)
